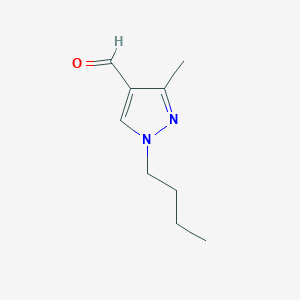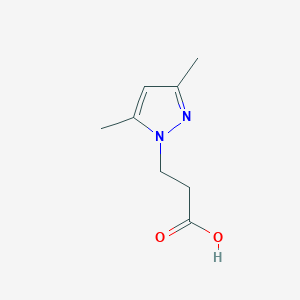![molecular formula C12H15NO6S B1305526 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid CAS No. 300571-94-2](/img/structure/B1305526.png)
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is a complex organic compound characterized by the presence of a benzo[1,4]dioxine ring system, a sulfonylamino group, and a butyric acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[1,4]dioxine ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Introduction of the sulfonylamino group:
Attachment of the butyric acid moiety: The final step involves the coupling of the sulfonylamino-benzo[1,4]dioxine intermediate with butyric acid or its derivatives using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization step, as well as automated peptide synthesizers for the coupling step.
化学反应分析
Types of Reactions
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The benzo[1,4]dioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonylamino group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonylamino group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[1,4]dioxine derivatives.
科学研究应用
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[1,4]dioxine ring system can interact with aromatic residues in proteins, while the sulfonylamino group can form hydrogen bonds with amino acid side chains. The butyric acid moiety can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of butyric acid.
(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its biological activity and solubility. The combination of the benzo[1,4]dioxine ring system with the sulfonylamino group also provides a versatile scaffold for further functionalization and application in various fields.
属性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c14-12(15)2-1-5-13-20(16,17)9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8,13H,1-2,5-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXXDRKDKYCRLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389667 |
Source


|
| Record name | 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300571-94-2 |
Source


|
| Record name | 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)




![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)

